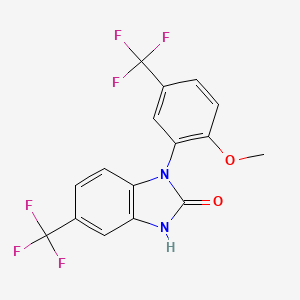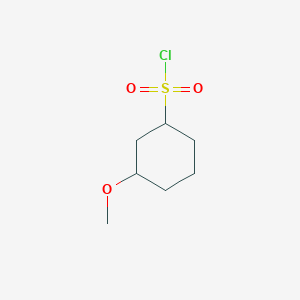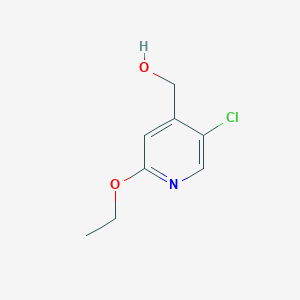
2,4,6-Triphenylpyrylium
Vue d'ensemble
Description
2,4,6-Triphenylpyrylium is a chemical compound known for its unique structure and properties. It belongs to the class of pyrylium salts, which are six-membered cationic heterocycles containing a positively charged oxygen atom. This compound is widely used in various fields due to its excellent absorption, fluorescence, and electron transfer properties .
Méthodes De Préparation
2,4,6-Triphenylpyrylium can be synthesized through several methods. One common synthetic route involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at 70-75°C, followed by refluxing for one hour. The product is then crystallized and purified . Another method involves the reaction of benzaldehyde with acetophenone under basic conditions to form a 1,5-diketone precursor, which is then cyclized to form the pyrylium salt .
Analyse Des Réactions Chimiques
2,4,6-Triphenylpyrylium undergoes various chemical reactions, including:
Oxidation: It can act as a sensitizer for photooxidation reactions, such as the oxidation of catechol.
Reduction: It participates in electron transfer reactions, where it can be reduced to form radical intermediates.
Substitution: It reacts with heterocyclic amines to form quaternary pyridinium salts.
Common reagents used in these reactions include fluoboric acid, benzaldehyde, acetophenone, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Triphenylpyrylium has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenylpyrylium involves electron transfer processes. In photooxidation reactions, it absorbs visible light and undergoes excitation to form a highly reactive excited state. This excited state can then transfer an electron to a substrate, leading to the formation of radical intermediates and subsequent chemical transformations . The electron transfer between the pyrylium cation and various anions or substrates is a key aspect of its reactivity .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenylpyrylium is compared with other pyrylium salts, such as 2,4,6-trimethylpyrylium and 2,4,6-tris(4-methoxyphenyl)pyrylium. While all these compounds share a similar core structure, this compound is unique due to its higher stability and stronger absorption in the visible range . This makes it particularly useful in applications requiring strong photophysical properties.
Similar compounds include:
- 2,4,6-Trimethylpyrylium
- 2,4,6-Tris(4-methoxyphenyl)pyrylium
- 2,4,6-Tri(p-tolyl)pyrylium
These compounds differ in their substituents, which influence their reactivity and applications.
Propriétés
IUPAC Name |
2,4,6-triphenylpyrylium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUUEWPLMNUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)




![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)


